4-[2-Phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine
Overview
Description
4-[2-Phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-Phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
4-[2-Phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The morpholine ring can interact with various biological pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol
- 2-{[8-(trifluoromethyl)-4-quinolinyl]amino}benzoic acid
- (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanone
Uniqueness
4-[2-Phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine is unique due to the presence of both a trifluoromethyl group and a morpholine ring. This combination enhances its chemical stability, binding affinity, and biological activity compared to other similar compounds. The trifluoromethyl group increases lipophilicity, while the morpholine ring provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
4-[2-phenyl-8-(trifluoromethyl)quinolin-4-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)16-8-4-7-15-18(25-9-11-26-12-10-25)13-17(24-19(15)16)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZRVBSUZCYEQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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